molecular formula C6H13NOS B015320 S-Methyl N,N-Diethylthiocarbamate CAS No. 37174-63-3

S-Methyl N,N-Diethylthiocarbamate

Cat. No.: B015320
CAS No.: 37174-63-3
M. Wt: 147.24 g/mol
InChI Key: AQTFQQHFHGBCPG-UHFFFAOYSA-N
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Description

Diethylthiomethylcarbamate is a metabolite of disulfiram, a drug primarily used to treat chronic alcoholism by producing an acute sensitivity to ethanol. This compound is formed through the oxidative desulfurization of disulfiram, mediated by microsomal cytochrome P450 monooxygenases .

Mechanism of Action

Target of Action

S-Methyl N,N-Diethylthiocarbamate Sulfoxide (DETC-MeSO), the active metabolite of disulfiram, has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors, particularly of the NMDA receptor type, have been implicated in the excitotoxic response to several external and internal stimuli .

Mode of Action

DETC-MeSO selectively and specifically blocks the NMDA receptor subtype of the glutamate receptors, attenuating glutamate-induced neurotoxicity . This interaction with its targets results in a reduction of seizure activity .

Biochemical Pathways

The action of DETC-MeSO affects the biochemical pathways related to apoptosis and endoplasmic reticulum (ER) stress . It leads to a significant decline in the levels of ER stress protein markers such as p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP .

Pharmacokinetics

The pharmacokinetics of DETC-MeSO involves its administration subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model

Result of Action

DETC-MeSO greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . DETC-MeSO also increases high potassium-induced striatal dopamine release, indicating that more neurons are protected and survived under ischemic insult in the presence of DETC-MeSO .

Action Environment

The action of DETC-MeSO is influenced by the environment of the neurons. For instance, it has been shown to have a neuroprotective effect on primary cortical neuronal culture under hypoxia/reoxygenation condition in vitro . .

Biochemical Analysis

Biochemical Properties

S-Methyl N,N-Diethylthiocarbamate has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes into carboxylic acids . It does not impair cancer cell viability .

Cellular Effects

This compound does not directly inhibit ALDH activity in diverse human cell types . Its anti-cancer activity does not involve ALDH inhibition, but rather reflects the impact of its copper-containing metabolite .

Molecular Mechanism

This compound has been shown to be a partial antagonist of glutamate receptors, effective in reducing seizure . It blocks the NMDA receptor subtype of the glutamate receptors, and attenuates glutamate-induced neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to greatly reduce both cell death following hypoxia/reoxygenation and brain infarct size . It also increased high potassium-induced striatal dopamine release, indicating that more neurons were protected and survived under ischemic insult .

Dosage Effects in Animal Models

In animal models, this compound was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model . It improved performance on the neuroscore test and attenuated proteolysis of αII-spectrin .

Metabolic Pathways

This compound, a metabolite of disulfiram, is converted to MeDDC sulfine and then this compound sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Chemical Reactions Analysis

Diethylthiomethylcarbamate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include cytochrome P450 monooxygenases for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include formaldehyde, inorganic sulfate, and methanethiol .

Scientific Research Applications

Diethylthiomethylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Diethylthiomethylcarbamate is similar to other metabolites of disulfiram, such as diethyldithiocarbamic acid and diethylamine . it is unique in its specific formation through oxidative desulfurization and its distinct interactions with enzymes and proteins. Other similar compounds include:

Properties

IUPAC Name

S-methyl N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFQQHFHGBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190657
Record name S-Methyl diethylthiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-63-3
Record name S-Methyl N,N-diethylthiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl diethylthiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl diethylthiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL N,N-DIETHYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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